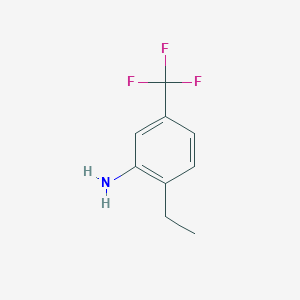

2-Ethyl-5-(trifluoromethyl)benzenamine

Overview

Description

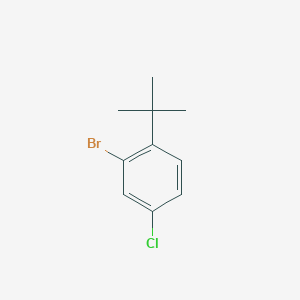

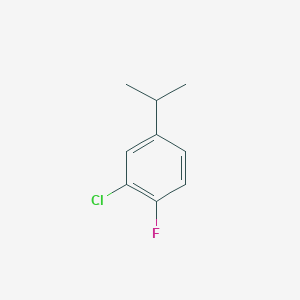

2-Ethyl-5-(trifluoromethyl)benzenamine is a chemical compound with the molecular formula C9H10F3N . It is also known as 2-ethyl-5-(trifluoromethyl)aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 189.18 . It is a solid or semi-solid or liquid or lump at room temperature . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Electroanalytical Method Development

A study by Thriveni et al. (2009) developed an electroanalytical method for the determination of herbicides ethalfluralin and methalpropalin, which contain the trifluoromethyl benzenamine structure. This method uses differential pulse adsorptive stripping voltammetry on a hanging mercury drop electrode, showing effectiveness in environmental matrices analysis. The optimal conditions for adsorption and the linear range for detection highlight the method's precision and reliability in trace analysis of these compounds in environmental samples (Thriveni, Kumar, Lee, & Sreedhar, 2009).

Environmental Degradation Studies

Research by Klupinski and Chin (2003) focused on the abiotic degradation of trifluralin, a compound closely related to 2-Ethyl-5-(trifluoromethyl)benzenamine, in reducing environments. The study elucidated specific abiotic transformations trifluralin may undergo, including reduction, dealkylation, and cyclization processes. This research provides valuable insights into the environmental fate of such compounds, offering a basis for assessing and mitigating potential toxic risks to aquatic organisms (Klupinski & Chin, 2003).

Herbicide Biodegradation Enhancement

A study by Moorman et al. (2001) investigated the use of organic amendments to enhance the biodegradation of trifluralin in contaminated soils. The research demonstrated how various organic materials could stimulate the microbial degradation of pesticides, including trifluralin. This approach is critical for bioremediation strategies, emphasizing sustainable practices to mitigate pesticide contamination in agricultural settings (Moorman, Cowan, Arthur, & Coats, 2001).

Analytical Determination and Leaching Studies

Garimella, Stearman, and Wells (2000) developed efficient analytical methods for the determination of trifluralin, showcasing the importance of accurate analytical procedures to understand the fate and transport of such chemicals in the environment. Their work underscores the significance of method development for environmental monitoring and risk assessment of herbicides (Garimella, Stearman, & Wells, 2000).

Safety and Hazards

2-Ethyl-5-(trifluoromethyl)benzenamine is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJQDGQMSMYUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)